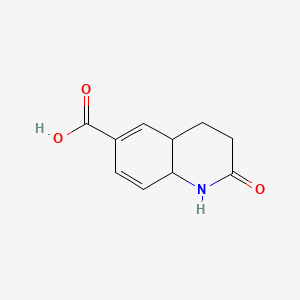
a-D-Glucosyl hesperidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-D-Glucosyl hesperidin: is a derivative of hesperidin, a flavonoid glycoside found abundantly in citrus fruits. This compound is formed by attaching a glucose molecule to hesperidin, enhancing its water solubility and bioavailability. This compound retains the beneficial properties of hesperidin, such as antioxidant, anti-inflammatory, and cardiovascular protective effects, while improving its usability in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: a-D-Glucosyl hesperidin is synthesized using a saccharide-transferring enzyme in a liquid containing hesperidin and an alpha-glucosyl saccharide. The enzyme facilitates the transfer of glucose residues to hesperidin, forming this compound. The reaction mixture is then processed using a synthetic macroporous resin to recover the product .
Industrial Production Methods: The industrial production of this compound involves enzymatic synthesis due to its efficiency and specificity. The process includes optimizing reaction conditions such as temperature, pH, and enzyme concentration to maximize yield. The use of bioreactors and continuous flow systems can further enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: a-D-Glucosyl hesperidin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s properties and enhancing its stability and bioactivity .
Common Reagents and Conditions:
Hydrolysis: Enzymes such as beta-glucosidase are used to hydrolyze this compound, breaking down the glucose bond and releasing hesperidin.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize this compound, potentially altering its antioxidant properties.
Glycosylation: Enzymatic glycosylation using glycosyltransferases can further modify this compound by adding additional sugar moieties.
Major Products Formed:
Hesperidin: Hydrolysis of this compound releases hesperidin and glucose.
Oxidized Derivatives: Oxidation reactions can produce various oxidized forms of this compound with altered bioactivity.
Aplicaciones Científicas De Investigación
a-D-Glucosyl hesperidin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosylation reactions and enzyme kinetics.
Biology: Investigated for its effects on cellular processes, including antioxidant and anti-inflammatory activities.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, diabetes, and inflammatory conditions.
Industry: Utilized in the food and cosmetic industries for its enhanced solubility and stability, making it an ideal ingredient in functional foods and skincare products
Mecanismo De Acción
a-D-Glucosyl hesperidin exerts its effects through several molecular pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Cardiovascular Protection: It enhances endothelial function and reduces blood pressure by modulating nitric oxide production and improving vascular health
Comparación Con Compuestos Similares
a-D-Glucosyl hesperidin is unique compared to other similar compounds due to its enhanced water solubility and bioavailability. Some similar compounds include:
Hesperidin: The parent compound, less water-soluble but shares similar bioactivities.
Rutin: Another flavonoid glycoside with antioxidant and anti-inflammatory properties but different solubility and bioavailability profiles.
Quercetin: A flavonoid with potent antioxidant effects but lower solubility compared to this compound .
Propiedades
Número CAS |
134065-26-2 |
|---|---|
Fórmula molecular |
C34H44O20 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181562.png)
![4-(3-Anilino-6-methylimidazo[1,2-a]pyridin-2-yl)-2,6-dimethoxyphenol](/img/structure/B1181570.png)
![4-(3-Anilino-5-methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181573.png)
![4-[3-(4-Methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181574.png)
![4-(3-Anilinoimidazo[1,2-a]pyrimidin-2-yl)-2,6-dimethoxyphenol](/img/structure/B1181575.png)

